molecular formula C19H18ClN5O4 B2698055 8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 876672-42-3

8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2698055
CAS No.: 876672-42-3
M. Wt: 415.83
InChI Key: OILVKUUNFOATLD-UHFFFAOYSA-N
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Description

8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, dimethyl substitutions, and an oxopropyl side chain

Preparation Methods

The synthesis of 8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the chloro-methoxyphenyl precursor, followed by the introduction of the dimethyl and oxopropyl groups. The final step involves the cyclization to form the purino[7,8-a]imidazole ring system. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:

    6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione: This compound has a similar structure but with a methyl group instead of a methoxy group.

    3-Chloro-N-(4-methoxyphenyl)propanamide: This compound shares the chloro-methoxyphenyl group but has a different core structure. The uniqueness of this compound lies in its specific substitutions and the purino[7,8-a]imidazole ring system, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O4/c1-10-8-23-15-16(22(3)19(28)24(17(15)27)9-11(2)26)21-18(23)25(10)12-5-6-14(29-4)13(20)7-12/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILVKUUNFOATLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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